molecular formula C9H12N4 B13080008 {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine

{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine

Cat. No.: B13080008
M. Wt: 176.22 g/mol
InChI Key: VKKSKBRTKPVLKP-UHFFFAOYSA-N
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Description

{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrimidine core. The structure includes a 2-ethyl substituent on the imidazole ring and a methanamine (-CH2NH2) group at position 5 of the pyrimidine ring.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(2-ethylimidazo[1,2-a]pyrimidin-5-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-2-7-6-13-8(5-10)3-4-11-9(13)12-7/h3-4,6H,2,5,10H2,1H3

InChI Key

VKKSKBRTKPVLKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(=CC=NC2=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core structure . For example, one common synthetic route involves the condensation of 2-aminopyrimidine with an aldehyde and an isocyanide under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale multicomponent reactions due to their efficiency and high yield. These methods are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the methanamine position .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an ethyl group at the 2-position of the imidazole ring combined with a methanamine substituent. This specific arrangement contributes to its distinctive chemical properties. The synthesis typically involves multicomponent reactions and condensation reactions, which are designed to efficiently form the imidazo[1,2-a]pyrimidine core structure. These methods are optimized for scalability and cost-effectiveness in industrial production.

Antimicrobial Properties

Research indicates that {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine exhibits significant antimicrobial activity. Studies have shown that it interacts with specific molecular targets or pathways in biological systems, leading to inhibition of microbial growth. Its mechanism of action may involve enzyme inhibition or receptor modulation, making it a candidate for further pharmacological evaluation in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For instance, structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the imidazo[1,2-a]pyrimidine scaffold to enhance cytotoxicity against various cancer cell lines.

Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its potential as an antimicrobial and anticancer agent positions it as a candidate for new therapeutics aimed at treating resistant infections and various cancers.

Mechanistic Studies

Further research is focused on understanding the detailed mechanisms through which this compound exerts its biological effects. This includes elucidating its interactions with specific enzymes and receptors that may be involved in disease processes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed effective inhibition against several bacterial strains, indicating its potential use in developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives exhibited significant cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating potent activity.
  • Enzyme Inhibition : Research has indicated that the compound may act as an inhibitor of specific kinases involved in cancer progression, suggesting a dual role in both antimicrobial and anticancer therapies.

Mechanism of Action

The mechanism of action of {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Similarity Score Potential Applications
{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine C9H13N5 2-Ethyl, 5-methanamine 203.24* N/A Drug discovery (kinase/CNS targets)
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine C7H12N4 Fully saturated imidazo-pyrimidine core 152.20 0.85† Flexible scaffolds for bioactive molecules
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride C7H11Cl2N5 2-methanamine, dihydrochloride salt 248.11 0.98 Improved solubility for pharmacological use
2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine C9H16N6 Pyrimidine with piperazine substituent 208.27 0.64 Kinase inhibitors or receptor modulators

*Calculated based on structural formula.
†Estimated based on structural divergence from target compound.

Key Observations:

Core Saturation : The fully saturated {5H,6H,7H,8H-imidazo[1,2-a]pyrimidine} derivative () lacks aromaticity in the fused ring system, likely reducing planarity and altering binding interactions compared to the target compound .

Substituent Position : The dihydrochloride salt in has a methanamine group at position 2 instead of 5, which may shift electronic distribution and hydrogen-bonding capacity, affecting target selectivity .

Salt vs. Free Base : The dihydrochloride form () offers enhanced aqueous solubility, critical for pharmacokinetics, whereas the ethyl group in the target compound may improve lipid bilayer penetration .

Biological Activity

{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine, a heterocyclic compound with the molecular formula C₉H₁₂N₄, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

The compound features an ethyl group at the 2-position of the imidazole ring and a methanamine substituent. Its unique structure contributes to its distinctive chemical properties and potential pharmacological effects. The molecular weight is approximately 176.22 g/mol, which is significant for its interactions with biological systems.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.

2.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has shown potential in inhibiting specific kinases associated with tumor growth.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular metabolism or signaling, thereby altering cellular functions.
  • Receptor Modulation : It could interact with specific receptors on cell membranes, influencing downstream signaling pathways that regulate cell growth and apoptosis.

4. Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:

Compound NameMolecular FormulaSimilarity
Imidazo[1,2-a]pyrimidineC₇H₈N₄0.98
2-Amino-6-(trifluoromethyl)pyrimidin-4(3H)-oneC₇H₈F₃N₅O0.69
2-Methylimidazo[1,2-a]pyridin-3-ylmethanamineC₈H₁₀N₄0.64
(1H-Imidazol-4-yl)methanamine hydrochlorideC₄H₈ClN₃0.60
6-Bromo-2-methylimidazo[1,2-a]pyrimidineC₇H₈BrN₄0.78

This table illustrates how the compound's structural attributes may confer distinct biological activities compared to other members of the imidazo family.

5.1 In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit bacterial growth at low concentrations, indicating a potential for development as an antimicrobial agent.

5.2 Preclinical Evaluations

Preliminary preclinical evaluations have highlighted the compound's safety profile and pharmacokinetic properties, suggesting its viability for further development in clinical settings.

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